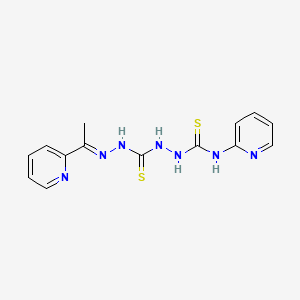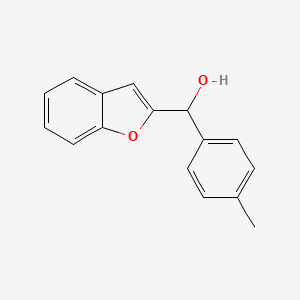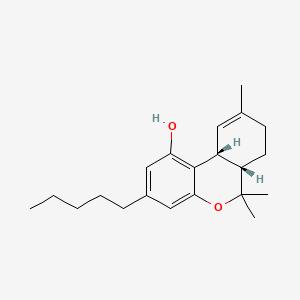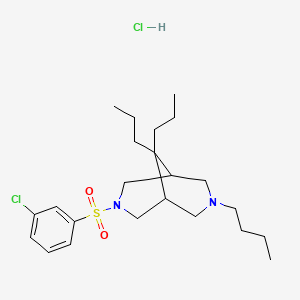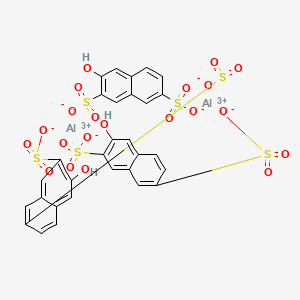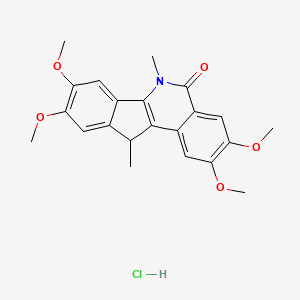
5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)-: is a complex organic compound with the molecular formula C22H24ClNO5 . This compound is known for its unique structure, which includes multiple methoxy groups and a hydrochloride salt form. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- typically involves multiple steps, including the formation of the indenoisoquinoline core and subsequent functionalization with methoxy groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its methoxy groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The methoxy groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5H-Indeno(1,2-c)isoquinolin-5-one: A simpler analog without the methoxy groups.
6,11-Dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-isoquinoline: A related compound with a similar methoxy substitution pattern.
Uniqueness
The uniqueness of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- lies in its combination of the indenoisoquinoline core with multiple methoxy groups and its hydrochloride salt form. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.
特性
CAS番号 |
136540-27-7 |
|---|---|
分子式 |
C22H24ClNO5 |
分子量 |
417.9 g/mol |
IUPAC名 |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one;hydrochloride |
InChI |
InChI=1S/C22H23NO5.ClH/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2;/h7-11H,1-6H3;1H |
InChIキー |
FHPWNPWTNNFATQ-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)

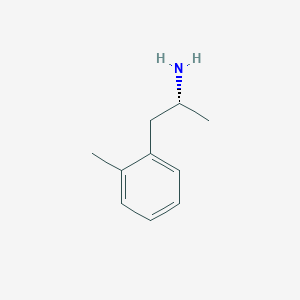
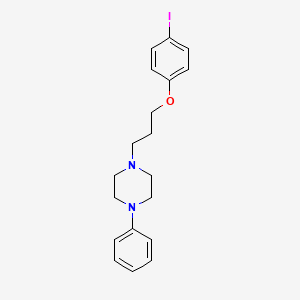
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
